7-Hydroxycholesterol

概要

説明

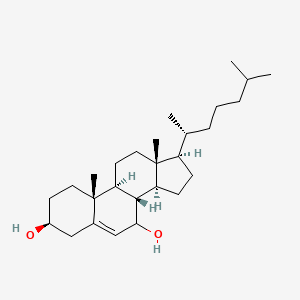

7-ヒドロキシコレステロールは、コレステロールのヒドロキシ化誘導体であり、特に7位でヒドロキシ化されています。 コレステロール7α-ヒドロキシラーゼ(CYP7A1)によるコレステロールへの作用によって、胆汁酸生合成における重要な中間体となります 。この化合物は、様々な生物学的プロセスにおいて重要な役割を果たし、コレステロール代謝への関与とその健康と病気における潜在的な影響のために、広範囲にわたる研究の対象となっています。

準備方法

合成経路と反応条件: 7-ヒドロキシコレステロールは、いくつかの方法で合成することができます。一般的なアプローチの1つは、コレステロール7α-ヒドロキシラーゼを用いたコレステロールの酵素的ヒドロキシ化です。 この酵素は、コレステロール分子の7位へのヒドロキシル基の付加を触媒します 。

工業生産方法: 7-ヒドロキシコレステロールの工業生産には、通常、微生物発酵を用いたバイオテクノロジープロセスが用いられます。アクチノポリスポラ・ハロフィルスなどの特定の微生物株を使用して、コレステロールを効率的にヒドロキシ化することができます。 このプロセスは、通常、これらの微生物の存在下でコレステロールを発酵させ、続いて目的の生成物を抽出および精製することを含みます 。

化学反応の分析

反応の種類: 7-ヒドロキシコレステロールは、以下の化学反応を含む様々な化学反応を起こします。

酸化: 水素原子の除去と酸素原子の付加を伴うプロセスで、7-ケトコレステロールを生成することができます.

還元: 還元反応は、7-ヒドロキシコレステロールをコレステロールまたは他の還元された形態に戻すことができます。

置換: 特定の条件下では、ヒドロキシル基を他の官能基に置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 目的の置換に応じて、様々な試薬を用いることができます。

主な生成物:

7-ケトコレステロール: 酸化によって生成されます。

コレステロール: 還元によって再生することができます。

科学的研究の応用

7-ヒドロキシコレステロールは、科学研究において多くの用途があります。

化学: 胆汁酸や他のステロイドの合成における前駆体として使用されます。

生物学: コレステロール代謝における役割とその細胞プロセスへの影響に焦点を当てた研究が行われています。

医学: 心血管疾患や神経変性疾患などの病気への関与の可能性を探る研究が行われています.

産業: 様々な医薬品の製造と生化学試薬として使用されます。

作用機序

7-ヒドロキシコレステロールの作用機序は、胆汁酸生合成における中間体としての役割に関係しています。 胆汁酸生合成の律速段階であるコレステロール7α-ヒドロキシラーゼ(CYP7A1)によってヒドロキシ化されます 。このヒドロキシ化により、コレステロールが胆汁酸に変換されます。胆汁酸は、食事性脂肪の消化と吸収に不可欠です。

類似化合物:

7-ケトコレステロール: 7-ヒドロキシコレステロールの酸化された形態。

7β-ヒドロキシコレステロール: ヒドロキシル基の立体配置が異なる、コレステロールの別のヒドロキシ化誘導体.

独自性: 7-ヒドロキシコレステロールは、胆汁酸生合成における特定の役割とそのコレステロール代謝への関与により、ユニークな存在です。7位でのヒドロキシ化は、他のヒドロキシ化コレステロール誘導体とは異なり、様々な生化学経路における重要な中間体となっています。

類似化合物との比較

7-Ketocholesterol: An oxidized form of 7-hydroxycholesterol.

7β-Hydroxycholesterol: Another hydroxylated derivative of cholesterol, differing in the stereochemistry of the hydroxyl group.

Uniqueness: this compound is unique due to its specific role in bile acid biosynthesis and its involvement in cholesterol metabolism. Its hydroxylation at the 7th position distinguishes it from other hydroxylated cholesterol derivatives, making it a critical intermediate in various biochemical pathways.

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-UOQFGJKXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;4-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B8083198.png)

![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B8083235.png)

![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)

![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)